![molecular formula C12H13N3O4S B2617242 Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate CAS No. 899732-49-1](/img/structure/B2617242.png)
Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate is a chemical compound with potential applications in scientific research. This compound is also known as MDPV, which is a synthetic cathinone that has been associated with drug abuse. However,
Applications De Recherche Scientifique
Nucleophilic Displacement and Synthesis of Pyrimidine Derivatives
Nucleophilic displacement of a methylsulfanyl group at the C2-position on a pyrimidin-4-one scaffold demonstrates the utility of Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate in synthesizing complex pyrimidine derivatives. This process, facilitated by the oxidation into a methylsulfonyl group, allows for the introduction of amino groups and the formation of carbon-carbon bonds, indicating its versatility in organic synthesis (Kikelj et al., 2010).
Antimicrobial and Antitubercular Activities
The compound serves as a precursor in the synthesis of pyrimidine-azetidinone analogues with significant antimicrobial and antitubercular activities. These analogues have been tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, demonstrating the compound's potential in the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Insecticidal and Antibacterial Potential
Synthesized pyrimidine-linked pyrazole heterocyclics, derived from Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate, show promising insecticidal and antibacterial activities. These compounds have been evaluated against Pseudococcidae insects and selected microorganisms, showcasing their potential as bioactive agents in pest control and infection prevention (Deohate & Palaspagar, 2020).
Synthesis of Heterocyclic Systems
The reagent facilitates the synthesis of complex heterocyclic systems such as (benzyloxycarbonyl)amino-substituted fused pyrimidinones. These systems are synthesized through various reactions, including cyclocondensation and nucleophilic addition, highlighting the compound's role in the creation of novel heterocyclic compounds with potential pharmacological applications (Toplak et al., 1999).
Development of Nonclassical Antifolate Inhibitors
The compound's derivatives act as nonclassical antifolate inhibitors of thymidylate synthase, exhibiting antitumor and antibacterial properties. This application is crucial for the development of new cancer therapies and antibacterial agents, offering a pathway to potent and selective inhibitors of thymidylate synthase (Gangjee et al., 1996).
Safety And Hazards
Orientations Futures
The future directions for research on pyridopyrimidines likely involve further exploration of their therapeutic potential, given their presence in relevant drugs and recent studies on their use in new therapies1.
Please note that this information is based on general knowledge about pyridopyrimidines and may not apply to the specific compound you mentioned. For accurate information, specific research on the compound is necessary. If you have more questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-14-10-9(11(17)15(2)12(14)18)7(4-5-13-10)20-6-8(16)19-3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBNDDIRFNEDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

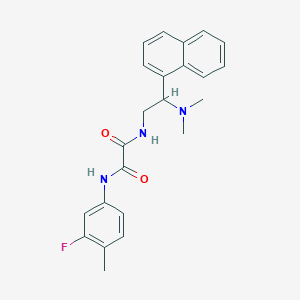
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)
![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)
![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)
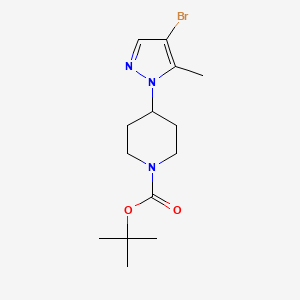
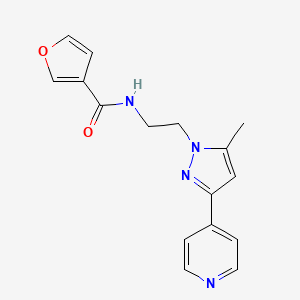
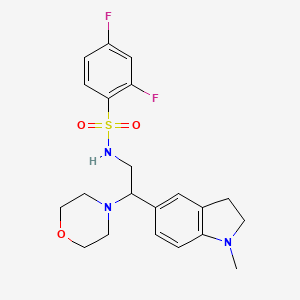
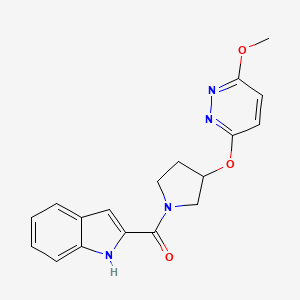
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)

![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)
![N-Ethyl-N-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2617177.png)
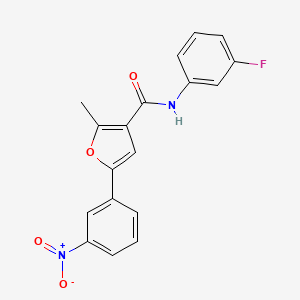
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2617180.png)